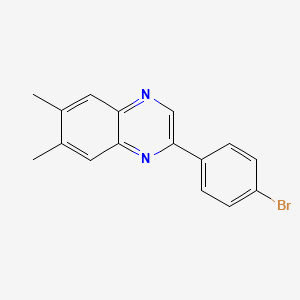![molecular formula C18H24N2S2 B5767112 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTM is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to increase GABA levels in the brain, which can lead to its anxiolytic and anticonvulsant effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and apoptosis. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for treating cognitive impairments associated with neurodegenerative diseases. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have antitumor properties, making it a potential candidate for treating cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to administer to animals. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have a wide range of pharmacological properties, making it a versatile compound for studying various physiological processes. However, one limitation of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for studying 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, including its potential use as a treatment for neurodegenerative diseases, cancer, and radiation-induced damage. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine and its potential interactions with other neurotransmitter systems. Furthermore, the development of novel 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine derivatives may lead to the discovery of compounds with even greater pharmacological properties.
Synthesemethoden
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine can be synthesized using various methods, including the reaction of 1,4-diaminobenzene with thioacetic acid, followed by the condensation of the resulting product with piperidine. Another method involves the reaction of 1,4-phenylenediacetone with thiosemicarbazide, followed by the condensation of the resulting product with piperidine. Both methods result in the formation of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, which can be purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied extensively for its potential pharmacological properties, including its anticonvulsant, analgesic, and anxiolytic effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
Eigenschaften
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKILUPCLISFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,4-diylbis(piperidin-1-ylmethanethione) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

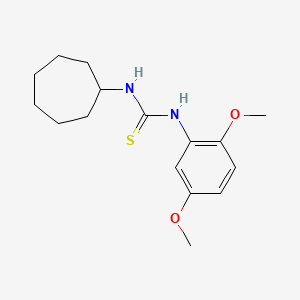
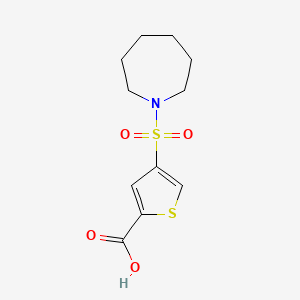
![7-hydroxy-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5767043.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)
![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)
![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
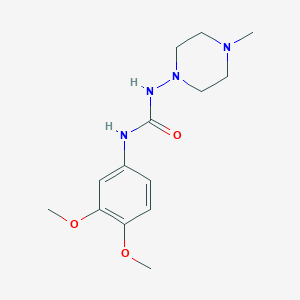
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)
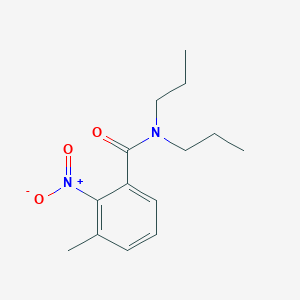
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)
